molecular formula C23H29N5O2 B249555 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

Katalognummer B249555
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: FVXDKGKCWAKVRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine, also known as ABT-239, is a novel drug that has gained attention for its potential therapeutic applications in various diseases. It is a selective inhibitor of histone deacetylase 6 (HDAC6) and has been shown to have a positive effect on cognitive function and memory.

Wirkmechanismus

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is involved in the deacetylation of non-histone proteins, including tubulin, which is important for the regulation of microtubule dynamics. Inhibition of HDAC6 by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine leads to an increase in the acetylation of tubulin, which in turn leads to an increase in the stability of microtubules. This stabilization of microtubules is thought to be responsible for the cognitive-enhancing effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety drug. However, further research is needed to fully understand the biochemical and physiological effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its selectivity for HDAC6, which allows for more targeted research into the role of HDAC6 in various diseases. However, one limitation of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its relatively short half-life, which can make it difficult to study its long-term effects in animal models. Additionally, the high cost of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may limit its use in certain research settings.

Zukünftige Richtungen

There are many potential future directions for research into N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine and its effects on cognitive function and memory. Additionally, the development of more potent and selective HDAC6 inhibitors may lead to the discovery of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine involves a multi-step process that starts with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester. This thioester is then reacted with cycloheptanamine to produce the desired product, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been optimized to increase yield and purity, and the drug is now commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. In animal models, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to improve cognitive function and memory, and it has been suggested that this effect is due to its inhibition of HDAC6. HDAC6 is involved in the regulation of protein degradation and the transport of proteins within cells, and its inhibition by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may lead to an increase in the levels of certain proteins that are important for cognitive function.

Eigenschaften

Produktname

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

Molekularformel

C23H29N5O2

Molekulargewicht

407.5 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cycloheptanamine

InChI

InChI=1S/C23H29N5O2/c1-2-29-22-16-18(17-24-19-10-6-3-4-7-11-19)14-15-21(22)30-23-25-26-27-28(23)20-12-8-5-9-13-20/h5,8-9,12-16,19,24H,2-4,6-7,10-11,17H2,1H3

InChI-Schlüssel

FVXDKGKCWAKVRA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

Kanonische SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.